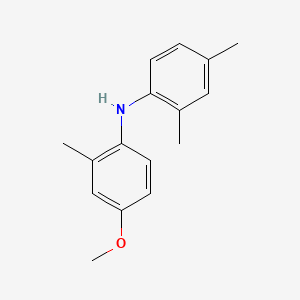

4-methoxy-2,2',4'-trimethyldiphenylamine

Descripción

Overview of Diphenylamine (B1679370) Frameworks in Advanced Organic Synthesis

The diphenylamine (DPA) scaffold, characterized by a central amine linking two phenyl rings, is a cornerstone in the architecture of a vast array of organic molecules. wikipedia.orgsciencemadness.org These frameworks are integral to numerous industrial and scientific applications. Alkylated diphenylamines are widely employed for their antioxidant properties, serving as stabilizers in materials such as lubricants, greases, hydraulic fluids, plastics, and rubber. wikipedia.organses.frnih.gov Their ability to scavenge free radicals makes them essential for preventing the degradation of organic compounds. canada.ca Beyond materials science, DPA derivatives are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. nih.govresearchgate.netresearchgate.netresearchgate.net

The construction of the core carbon-nitrogen (C-N) bond in diphenylamines is a key focus in synthetic organic chemistry. Historically, the Ullmann condensation was a primary method for this transformation. This copper-promoted reaction typically involves coupling an aryl halide with an aniline (B41778), but often requires harsh conditions, such as high temperatures and polar solvents, and can be inconsistent. wikipedia.orgscispace.comacs.org

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of aryl amines. The Buchwald-Hartwig amination , first established in the 1990s, offers a more versatile and efficient alternative. wikipedia.orgrug.nl This method allows for the coupling of aryl halides or pseudohalides (like triflates) with a wide range of amines under milder conditions and with greater functional group tolerance, significantly expanding the synthetic accessibility of complex diphenylamine derivatives. wikipedia.orgrug.nlorganic-chemistry.orglibretexts.org The development of specialized phosphine (B1218219) ligands has been crucial to the evolution of this reaction, enabling the coupling of even challenging substrates. researchgate.netrug.nl

Significance of Methoxy (B1213986) and Methyl Substituents in Diphenylamine Derivatives

The chemical and physical properties of a diphenylamine derivative are profoundly influenced by the nature and position of its substituents. The methoxy (–OCH₃) and methyl (–CH₃) groups in 4-methoxy-2,2',4'-trimethyldiphenylamine each impart distinct characteristics to the molecule.

The methoxy group is an oxygen-linked methyl group that can exert powerful electronic effects. fiveable.me Due to the high electronegativity of the oxygen atom, it acts as an electron-withdrawing group via induction through the sigma bonds. stackexchange.com However, the lone pairs of electrons on the oxygen atom can participate in resonance with the aromatic ring, making it a strong electron-donating group, particularly when positioned para to the point of attachment. stackexchange.comwikipedia.org This dual electronic nature can stabilize intermediates, influence reaction pathways, and modify the electron density of the aromatic system. stackexchange.com The methoxy group is a common feature in many approved drugs, where it can enhance ligand-target binding and improve metabolic properties. nih.gov

The methyl group is the simplest alkyl substituent, consisting of a carbon atom bonded to three hydrogen atoms. fiveable.mebritannica.com Its primary contributions are steric bulk and electronic effects. Being nonpolar and hydrophobic, methyl groups can influence a molecule's solubility and its interactions in different solvent environments. quicktakes.iovedantu.com Their physical size can create steric hindrance, which may direct the outcome of a reaction or affect the final conformation of the molecule. fiveable.me Electronically, methyl groups are weakly electron-donating through an effect known as hyperconjugation, which involves the interaction of the C-H sigma bonds with the aromatic pi-system. fiveable.me

Evolution of Research Interest in this compound

The research interest in this compound appears to be driven primarily by its utility as a specialized chemical intermediate rather than by extensive fundamental academic studies. Its presence in chemical supplier catalogs and its documented applications point to an established role in industrial synthesis.

The primary application identified for this compound is as an intermediate in the production of dyes and pigments. indiamart.com Its substituted aromatic structure provides a versatile building block for constructing larger, more complex chromophores. The specific arrangement of methoxy and methyl groups on the diphenylamine framework allows for fine-tuning of the final dye's color, stability, and solubility properties. A closely related compound, 4-methoxy-2-methyldiphenylamine, is noted for its use in creating hot and pressure-sensitive dyes, suggesting a similar area of application for the trimethylated analogue. researchgate.net

The synthesis of this compound would likely be achieved through modern cross-coupling methodologies like the Buchwald-Hartwig amination or a refined Ullmann condensation. A plausible synthetic route involves the coupling of 2,4-dimethylaniline (B123086) (2,4-xylidine) with a substituted anisole, such as 1-bromo-4-methoxy-2-methylbenzene. chemsrc.com

Below is a table summarizing the known properties of the compound.

| Property | Value | Source |

| CAS Number | 41374-20-3 | indiamart.comchemicalbook.com |

| Chemical Formula | C₁₆H₁₉NO | indiamart.com |

| Molecular Weight | 241.33 g/mol | indiamart.com |

| Physical Form | Powder | indiamart.com |

| Purity | ≥95.0% - 99.89% | indiamart.comchemsrc.com |

Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-methoxy-2-methylphenyl)-2,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-11-5-7-15(12(2)9-11)17-16-8-6-14(18-4)10-13(16)3/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYDPYVGYFLVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074047 | |

| Record name | Benzenamine, N-(2,4-dimethylphenyl)-4-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41374-20-3 | |

| Record name | N-(2,4-Dimethylphenyl)-4-methoxy-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41374-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-(2,4-dimethylphenyl)-4-methoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041374203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-(2,4-dimethylphenyl)-4-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-(2,4-dimethylphenyl)-4-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for 4 Methoxy 2,2 ,4 Trimethyldiphenylamine

Catalytic Strategies for Diphenylamine (B1679370) Bond Formation

The creation of the central C-N bond in diphenylamine structures is a critical step that has been the subject of extensive research. Modern organic synthesis relies heavily on catalytic methods to achieve this transformation efficiently and selectively. Key strategies include palladium-catalyzed couplings, copper-mediated reactions, and hydrogen transfer catalysis, which have largely replaced older, harsher synthetic routes. wikipedia.orgorganic-chemistry.org

Hydrogen Transfer Catalysis in C-N Coupling Reactions

Hydrogen transfer catalysis offers an efficient pathway for the synthesis of substituted diphenylamines. This method is exemplified in processes for structurally similar compounds, such as 4-methoxy-2,2',6'-trimethyldiphenylamine. googleapis.com In these syntheses, a hydrogen transfer catalyst facilitates the reaction between a substituted aniline (B41778) and a ketone, such as 2,6-dimethylcyclohexanone (B152311) and 2-methyl-4-methoxyaniline. googleapis.com The strategy leverages the catalyst's ability to manage hydrogen movement within the reaction system, promoting the desired C-N bond formation.

Design and Evaluation of Heterogeneous and Homogeneous Catalyst Systems

Both heterogeneous and homogeneous catalysts are pivotal in diphenylamine synthesis, each offering distinct advantages.

Heterogeneous Catalysts: These are solid-phase catalysts that are easily separated from the reaction mixture, facilitating reuse and reducing product contamination, which aligns with green chemistry principles. googleapis.comniscpr.res.in In the synthesis of diphenylamines, a variety of heterogeneous systems have been employed. For instance, a process for a related isomer involves dehydrogenation catalysts such as palladium supported on carbon, alumina, or barium carbonate. googleapis.comgoogle.com Other effective heterogeneous catalysts include Raney metals (Nickel, Cobalt, Copper), reduced metals, and metal-carrying catalysts. googleapis.com Acidic solid catalysts like γ-Alumina, often promoted with compounds like HCl and H3BO3, have been successfully used for the vapor-phase synthesis of diphenylamine from aniline. niscpr.res.in Zeolite-based catalysts also show high activity and stability for this transformation. google.com

Homogeneous Catalysts: These catalysts are soluble in the reaction medium, often leading to higher activity and selectivity under milder conditions. The Buchwald-Hartwig amination is a preeminent example of a homogeneous catalytic system for C-N bond formation. wikipedia.orgnih.govresearchgate.netnih.gov This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine has a broad substrate scope and has been continuously improved through the development of sophisticated phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. wikipedia.orgnih.govnih.gov Another important method is the Ullmann condensation, which traditionally used copper metal but has been modernized with soluble copper(I) catalysts paired with ligands like diamines or phenanthroline to improve efficiency. organic-chemistry.orgwikipedia.org

Interactive Table: Comparison of Catalytic Systems for Diphenylamine Synthesis Click on the headers to sort the data.

| Catalyst System | Catalyst Type | Key Features | Typical Substrates | Reference |

| Palladium on Carbon | Heterogeneous | Dehydrogenation catalyst, reusable. | Substituted anilines, cyclic ketones | google.com, googleapis.com |

| Promoted γ-Alumina | Heterogeneous | Solid acid catalyst, suitable for vapor phase. | Aniline, Phenol/Ammonia (B1221849) | niscpr.res.in, google.com |

| Beta-Zeolite/Alumina | Heterogeneous | High activity and stability in liquid phase. | Aniline | google.com |

| Buchwald-Hartwig | Homogeneous (Pd) | Mild conditions, broad scope. | Aryl halides, amines | wikipedia.org, nih.gov |

| Ullmann Condensation | Homogeneous (Cu) | Alternative to Pd-catalysis. | Aryl halides, amines | wikipedia.org, organic-chemistry.org |

| Pd/NHC | Homogeneous (Pd) | One-pot reductive coupling. | Nitroaromatics | nih.gov |

Mechanistic Elucidation of Reaction Pathways

Understanding the step-by-step mechanism of a reaction is fundamental to its optimization. For the synthesis of 4-methoxy-2,2',4'-trimethyldiphenylamine and related compounds, key mechanistic steps include the formation of a Schiff base intermediate and a subsequent dehydrogenation event.

In-situ Schiff Base Formation and Subsequent Dehydration Processes

A common pathway in the synthesis of substituted diphenylamines from anilines and carbonyl compounds is the initial formation of a Schiff base. google.com This intermediate is formed through the condensation of a primary amine (e.g., 2-methyl-4-methoxyaniline) with a carbonyl compound. google.comdergipark.org.tr The reaction is an equilibrium process that produces water as a byproduct. google.com To drive the reaction towards the Schiff base product, this water is continuously removed from the reaction system, a process known as dehydration. googleapis.comgoogle.com This step is often facilitated by an acid catalyst. googleapis.com The entire sequence—condensation and dehydration—occurs "in-situ," meaning the Schiff base is formed and immediately consumed in the next step without being isolated. google.com

Process Intensification and Green Chemistry Approaches in Industrial Production

Modern chemical manufacturing places a strong emphasis on developing processes that are not only efficient but also safe and environmentally sustainable. This has led to the adoption of process intensification and green chemistry principles in the industrial production of chemicals like this compound.

Process Intensification (PI): PI aims to create dramatically smaller, cleaner, and more energy-efficient processes. energy.gov A key strategy is combining multiple unit operations, such as reaction and separation, into a single piece of equipment. energy.gov The synthesis of a 4-methoxy-2,2',6'-trimethyldiphenylamine provides a clear example: the reaction involves the in-situ formation of a Schiff base (reaction), dehydration (separation), and dehydrogenation (reaction) all occurring in a single reactor, with simultaneous removal of byproducts (water and hydrogen). google.comenergy.gov This approach improves efficiency by overcoming equilibrium limitations and maximizing the driving forces of the reaction. energy.gov Shifting from traditional batch reactors to continuous flow systems, such as tubular reactors, is another PI strategy that can enhance safety, reduce solvent volumes, and improve process control. cetjournal.itmdpi.com

Green Chemistry: The principles of green chemistry focus on reducing waste and using less hazardous materials. nih.govmdpi.com In diphenylamine synthesis, this can be achieved by:

Catalyst Choice: Employing reusable heterogeneous catalysts minimizes waste and simplifies product purification. googleapis.comnih.gov

Atom Economy: Designing reactions that incorporate the maximum amount of starting material into the final product. The direct coupling of aniline and nitrobenzene (B124822) to produce 4-aminodiphenylamine (4-ADPA) is an award-winning green process that avoids halogenated intermediates and dramatically reduces organic and inorganic waste. epa.gov

Safer Solvents and Conditions: The ideal green process uses non-toxic, renewable solvents like water, or avoids solvents altogether. nih.govmdpi.commdpi.com The development of reactions that can be performed under solvent-free mechanochemical (grinding) conditions or with alternative energy sources like microwaves represents a significant advancement. mdpi.commdpi.com

Biocatalysis: The use of enzymes to perform chemical transformations offers a highly sustainable route, operating under mild conditions with high selectivity. uniovi.es

By integrating these advanced methodologies, the synthesis of this compound can be achieved with greater efficiency, control, and environmental responsibility.

Continuous Flow Synthesis and Reactor Design Considerations

The transition from traditional batch processing to continuous flow synthesis offers significant advantages for the production of this compound. mdpi.com Continuous flow chemistry facilitates superior control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles. mdpi.com For the synthesis of substituted diphenylamines, a plug flow reactor (PFR) design is often considered.

Key considerations in reactor design for this synthesis would include the reactor's material, which must be inert to the reactants and catalyst under the operating conditions. The dimensions of the reactor, specifically its length and internal diameter, are critical in defining the residence time of the reactants, which directly influences reaction conversion and selectivity. For instance, in related Heck reactions performed under continuous flow, reactor volumes are often in the microliter to milliliter range, allowing for precise control. beilstein-journals.org

The introduction of reactants into the flow system can be managed by high-precision pumps, ensuring accurate stoichiometric ratios. In-line mixing elements would be incorporated to ensure homogeneity of the reaction mixture before it enters the heated zone of the reactor. The ability to integrate in-line purification and analysis tools is another significant advantage of continuous flow systems. mdpi.com

Solvent Minimization and Recovery Protocols

Solvent use is a major consideration in the environmental and economic footprint of chemical synthesis. In the synthesis of this compound, efforts are directed towards minimizing solvent volume and implementing effective recovery and recycling protocols.

One approach is the use of high-concentration reaction mixtures or even solvent-free conditions, where one of the reactants acts as the solvent. researchgate.net For instance, in a related synthesis, an excess of an amine reactant can serve as both a nucleophile and a base, as well as a homogenizing agent. researchgate.net

Where solvents are necessary, the choice is critical. Toluene is a solvent that can be used as it forms an azeotrope with water, which can be removed by distillation to drive the reaction to completion. researchgate.net Post-reaction, solvent recovery is typically achieved through distillation. The recovered solvent can then be returned to the reaction system, minimizing waste and reducing operational costs. google.com

A hypothetical solvent recovery protocol for a batch synthesis of this compound is outlined below:

| Step | Procedure | Objective |

| 1 | Filtration | Separation of the solid catalyst from the reaction mixture. |

| 2 | Distillation | The filtrate is heated under reduced pressure to evaporate the solvent. |

| 3 | Condensation | The solvent vapor is cooled and collected as a liquid. |

| 4 | Quality Control | The purity of the recovered solvent is checked before reuse. |

| 5 | Re-use | The purified solvent is returned to the synthesis process. |

Catalyst Reusability and Lifetime Studies

The use of heterogeneous catalysts is highly favored in the synthesis of diphenylamine derivatives due to the ease of separation from the reaction mixture and the potential for reuse. google.com Palladium-based catalysts, particularly palladium on a solid support like carbon (Pd/C) or alumina, are effective for the dehydrogenation steps involved in the synthesis. google.comgoogleapis.com

Catalyst reusability is a key factor in the economic viability of the process. After a reaction cycle, the solid catalyst can be recovered by simple filtration. google.com The activity of the recycled catalyst is a critical parameter to monitor. Studies on similar catalytic systems have shown that a catalyst can be reused multiple times with only a slight loss of activity. researchgate.netmdpi.com For example, a palladium-based nanocatalyst used in a different reaction demonstrated good reusability for at least five cycles. mdpi.com

A representative study on catalyst reusability in a related synthesis might yield data similar to the following illustrative table:

| Cycle Number | Conversion (%) | Selectivity (%) |

| 1 | 98 | 95 |

| 2 | 97 | 94 |

| 3 | 96 | 94 |

| 4 | 95 | 93 |

| 5 | 94 | 92 |

Factors that can affect the lifetime of the catalyst include poisoning by impurities in the feedstock, thermal degradation, and mechanical loss during handling and recovery.

Yield and Selectivity Enhancement in Multi-Step Synthesis

Optimization of Reaction Conditions (Temperature, Pressure, Stoichiometry)

Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. For the synthesis of a similar compound, 4-methoxy-2,2',6'-trimethyldiphenylamine, the reaction temperature is typically maintained between 150°C and 300°C. googleapis.com Optimization studies would involve systematically varying the temperature to find the optimal balance between reaction speed and selectivity.

Stoichiometry: The molar ratio of the reactants is a critical parameter. In the synthesis of a related diphenylamine, the molar ratio of the amine to the ketone component is typically within the range of 2:1 to 1:2. googleapis.com Fine-tuning this ratio is essential to ensure complete conversion of the limiting reagent and to minimize the formation of impurities.

An illustrative table showing the effect of varying reaction conditions on the yield of this compound is presented below, based on principles from related syntheses:

| Temperature (°C) | Pressure ( kg/cm ²G) | Molar Ratio (Amine:Ketone) | Yield (%) |

| 180 | 1.0 | 1:1.2 | 85 |

| 200 | 1.0 | 1:1.2 | 92 |

| 220 | 1.0 | 1:1.2 | 90 |

| 200 | 2.0 | 1:1.2 | 93 |

| 200 | 1.0 | 1:1.5 | 95 |

| 200 | 1.0 | 1:1.0 | 88 |

Isolation and Purification Techniques for High Purity Product

Obtaining high-purity this compound is essential for its intended applications. Following the reaction, a series of isolation and purification steps are employed.

The first step is typically the removal of the solid catalyst by filtration. google.com The resulting filtrate contains the desired product, unreacted starting materials, the solvent, and any soluble byproducts. The solvent is then removed, usually by distillation. google.com

The crude product can be purified by several methods, including:

Distillation: Vacuum distillation is often used to separate the high-boiling point diphenylamine from more volatile impurities.

Crystallization: The crude product can be dissolved in a suitable solvent and then cooled to induce crystallization of the pure compound, leaving impurities in the mother liquor.

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases. google.com

The choice of purification method depends on the physical properties of the product and the nature of the impurities. A combination of these techniques is often necessary to achieve the desired level of purity.

Spectroscopic and Computational Investigations of 4 Methoxy 2,2 ,4 Trimethyldiphenylamine Structure and Reactivity

Vibrational Spectroscopic Analysis for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a detailed fingerprint of a molecule's vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

N-H Stretching: A secondary amine like 4-methoxy-2,2',4'-trimethyldiphenylamine is expected to show a weak to moderate N-H stretching vibration in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy (B1213986) groups would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl-amine C-N bond is expected in the 1250-1360 cm⁻¹ range.

C-O Stretching: The asymmetric and symmetric stretching vibrations of the aryl-ether C-O-C linkage of the methoxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

A hypothetical FTIR data table is presented below for illustrative purposes, based on general spectroscopic principles.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1360 |

| Asymmetric C-O-C Stretch | ~1250 |

| Symmetric C-O-C Stretch | ~1040 |

Raman Spectroscopy for Comprehensive Vibrational Mode Assignment

Experimental Raman spectra for this compound are not documented in the available literature. Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be particularly useful for characterizing the C-C backbone of the aromatic rings and the methyl group deformations, which often give rise to strong Raman signals. The symmetric breathing modes of the phenyl rings would be expected to produce prominent bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule.

Proton (¹H) NMR Chemical Shift Assignments and Spin-Spin Coupling

Specific ¹H NMR data for this compound is not available. However, predicted chemical shifts and coupling patterns can be inferred from the structure. The spectrum would be complex due to the presence of multiple, distinct aromatic protons and three methyl groups in different environments.

Aromatic Protons: The protons on the two phenyl rings would appear in the downfield region, typically between 6.5 and 7.5 ppm. The exact chemical shifts would be influenced by the positions of the methyl and methoxy substituents. Spin-spin coupling between adjacent protons would lead to splitting patterns (doublets, triplets, or multiplets) that could help in assigning their specific locations on the rings.

Amine Proton (N-H): A broad singlet for the N-H proton would be expected, with a chemical shift that can vary significantly depending on solvent and concentration, but typically in the range of 5-8 ppm.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group would likely appear around 3.8 ppm.

Methyl Protons (-CH₃): Three distinct singlets for the three methyl groups would be anticipated in the upfield region, likely between 2.0 and 2.5 ppm.

A hypothetical ¹H NMR data table is provided below for illustrative purposes.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₃) | 6.5 - 7.5 | m |

| Aromatic (C₆H₄) | 6.5 - 7.5 | m |

| N-H | 5.0 - 8.0 | br s |

| -OCH₃ | ~3.8 | s |

| 2-CH₃ | 2.0 - 2.5 | s |

| 2'-CH₃ | 2.0 - 2.5 | s |

| 4'-CH₃ | 2.0 - 2.5 | s |

Carbon-13 (¹³C) NMR and Two-Dimensional NMR Techniques

No experimental ¹³C NMR data for this compound has been found. A ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the 110-160 ppm region, with the carbon attached to the methoxy group being significantly deshielded. The methyl and methoxy carbons would appear in the upfield region (15-60 ppm). researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

A hypothetical ¹³C NMR data table is provided below for illustrative purposes.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-C/C-H | 110 - 140 |

| -OCH₃ | 55 - 60 |

| -CH₃ | 15 - 25 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Experimental UV-Vis spectroscopic data for this compound is not available in the public domain. The UV-Vis spectrum of this compound would be characterized by electronic transitions within the conjugated π-system of the two aromatic rings linked by the nitrogen atom. The presence of auxochromic groups like the methoxy and amino groups would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted diphenylamine (B1679370). Typically, π → π* transitions in such aromatic systems would result in strong absorption bands in the 250-350 nm range. nih.gov The degree of conjugation and the planarity of the molecule would significantly influence the position and intensity of these bands.

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Advanced mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds like this compound. In a mass spectrometer, the molecule is ionized to produce a molecular ion (M+), whose mass-to-charge ratio (m/z) confirms the molecular weight. The chemical formula for this compound is C₁₆H₁₉NO. indiamart.com

The fragmentation of this molecular ion provides a "fingerprint" that aids in structural identification. The fragmentation pathways are predictable based on the functional groups present—an amine and an ether. miamioh.edu The initial ionization would form the molecular ion [C₁₆H₁₉NO]⁺•. Key fragmentation patterns expected for this compound include:

α-Cleavage: This is a predominant fragmentation mode for amines. miamioh.edu It involves the cleavage of a bond adjacent to the nitrogen atom. The most likely α-cleavage would be the loss of a methyl radical (•CH₃) from one of the tolyl groups attached to the nitrogen, particularly the one at the 2-position, due to steric strain.

Cleavage at the Ether Group: Aryl ethers can undergo cleavage of the alkyl-oxygen bond. miamioh.edu This would result in the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable phenoxonium ion.

Loss of the Methoxy Group: The entire methoxy group (•OCH₃) could be lost.

Ring Fragmentation: The aromatic rings themselves can fragment, although this typically requires higher energy and results in smaller, less diagnostic ions.

These fragmentation processes can be studied systematically using tandem mass spectrometry (MS/MS), where specific fragment ions are isolated and further fragmented to build a comprehensive picture of the molecule's connectivity. nih.govnih.gov The analysis of these characteristic fragmentation patterns allows for the unambiguous identification of this compound in complex mixtures. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules, complementing experimental findings. These computational methods can predict molecular geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. nih.gov This is achieved by calculating the molecule's total electronic energy for different atomic arrangements and finding the geometry with the minimum energy. For organic molecules like this compound, the B3LYP functional combined with a basis set such as 6-311G(d,p) is commonly employed to yield accurate results. researchgate.netepstem.net

The geometry optimization process calculates key structural parameters. These parameters provide a detailed picture of the molecule's shape.

Interactive Table: Predicted Optimized Geometrical Parameters for this compound The following data is illustrative of typical results from a DFT calculation.

| Parameter | Atoms Involved | Predicted Value | Description |

|---|---|---|---|

| Bond Length | C-N (amine) | ~1.40 Å | The distance between a carbon atom of an aromatic ring and the central nitrogen atom. |

| Bond Length | C-O (ether) | ~1.37 Å | The distance between the aromatic carbon and the ether oxygen. |

| Bond Angle | C-N-C | ~125° | The angle formed by the two aromatic rings and the central nitrogen atom. |

| Dihedral Angle | Ring1-N-Ring2 | ~60° | The twist angle between the two phenyl rings attached to the nitrogen. nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comedu.krd

A large energy gap indicates high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. edu.krd

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. irjweb.comedu.krd

Analysis of this compound would reveal the distribution of these orbitals. The HOMO is likely to be localized on the electron-rich diphenylamine moiety, particularly around the nitrogen atom and the methoxy-substituted ring, reflecting its nucleophilic character. The LUMO would be distributed over the aromatic systems, indicating regions susceptible to nucleophilic attack.

Interactive Table: Predicted FMO Properties for this compound The following data is illustrative of typical results from an FMO analysis.

| Parameter | Predicted Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -5.25 | Represents the electron-donating capacity of the molecule. A higher value indicates a better electron donor. |

| ELUMO | -0.80 | Represents the electron-accepting capacity. A lower value indicates a better electron acceptor. wuxiapptec.com |

| Energy Gap (ΔE) | 4.45 | A moderate gap suggests the molecule is stable but capable of participating in chemical reactions under appropriate conditions. nih.gov |

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. mdpi.com It is invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show the most negative potential (red) localized around the oxygen atom of the methoxy group and the nitrogen atom of the amine, due to the high electronegativity and lone pairs of electrons on these atoms. researchgate.net These sites represent the primary centers for interaction with electrophiles. The hydrogen atom of the N-H group would exhibit a region of positive potential (blue), making it a potential hydrogen bond donor site. The aromatic rings would largely show neutral potential (green), with some variation due to the influence of the substituents.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. It provides accurate data on bond lengths, bond angles, and the conformation of the molecule, as well as how multiple molecules pack together in a crystal lattice.

Crystal Packing and Hydrogen Bonding Network Analysis

The analysis of a crystal structure reveals how molecules arrange themselves to form a stable, repeating three-dimensional lattice. This arrangement, known as crystal packing, is governed by various intermolecular interactions. researchgate.net For this compound, the key interactions stabilizing the crystal structure would likely be hydrogen bonds and van der Waals forces.

Interactive Table: Hypothetical Hydrogen Bond Parameters for Crystalline this compound The following data is illustrative of typical results from an X-ray crystallography study.

| Interaction (D–H···A) | D···A Distance (Å) | D–H···A Angle (°) | Significance |

|---|---|---|---|

| N–H···O | ~2.90 | ~165 | A relatively strong hydrogen bond that would be a primary driver of the crystal packing arrangement. nih.gov |

| C–H···O | ~3.30 | ~140 | A weaker interaction that helps to stabilize the three-dimensional network. researchgate.net |

| C–H···π | ~3.50 | ~135 | An interaction between an aromatic C-H and the face of another phenyl ring, contributing to the overall packing efficiency. nih.gov |

Hirshfeld Surface and Fingerprint Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The resulting surface provides a unique picture of the molecular environment and its interactions with neighboring molecules.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which is a normalized contact distance. The dnorm value is negative in regions of shorter intermolecular contacts (indicating hydrogen bonds or other close contacts), zero for contacts at the van der Waals separation, and positive for longer contacts. These regions are typically colored to provide a quick visual guide, with red spots highlighting significant close contacts. nih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular interactions. crystalexplorer.net These plots represent the combination of de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance from the surface to the nearest nucleus internal to the surface) for each point on the surface. The resulting plot is a unique "fingerprint" of the crystal packing, where different types of interactions appear in characteristic regions of the plot. The relative contribution of each type of interaction to the total Hirshfeld surface area can then be calculated, offering a precise quantification of the crystal packing forces. nih.gov

The most significant interactions are typically H···H contacts, which arise from the van der Waals forces between hydrogen atoms on the peripheries of the molecules. In the case of the representative compound, these contacts constitute the largest portion of the surface area. nih.gov

Other important interactions include C···H/H···C contacts, which are indicative of C-H···π interactions, and O···H/H···O contacts, which signify the presence of hydrogen bonds. The presence and relative importance of these interactions are crucial for understanding the supramolecular assembly of the crystal. nih.gov

Below is a table summarizing the percentage contributions of the various intermolecular contacts to the Hirshfeld surface for the representative compound, N-[(Z)-(2-hydroxyphenyl)methylidene]aniline N-oxide. nih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 20.5 |

| O···H/H···O | 18.2 |

| C···C | 7.9 |

| N···H/H···N | 3.2 |

| O···C/C···O | 2.8 |

| N···C/C···N | 2.4 |

This data is for the representative compound N-[(Z)-(2-hydroxyphenyl)methylidene]aniline N-oxide and is used here for illustrative purposes. nih.gov

This quantitative data, derived from the 2D fingerprint plots, provides a detailed understanding of the forces governing the crystal packing. For a molecule like this compound, a similar analysis would be expected to reveal a high percentage of H···H and C···H/H···C contacts due to the abundance of methyl and aromatic hydrogens. The presence of the methoxy group would also likely result in significant O···H contacts.

Chemical Reactivity and Derivatization Studies of 4 Methoxy 2,2 ,4 Trimethyldiphenylamine

Mechanistic Studies of Aromatic Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic rings in 4-methoxy-2,2',4'-trimethyldiphenylamine is heavily influenced by the directing effects of its substituents. The methoxy (B1213986) and methyl groups are ortho-, para-directing and activating, while the secondary amine bridge also strongly activates the rings towards electrophilic attack. Conversely, nucleophilic aromatic substitution (SNAr) reactions are generally less favorable on such electron-rich systems, unless a suitable leaving group is present in an activated position. nih.gov

Aromatic Electrophilic Substitution:

The electron-donating nature of the methoxy, methyl, and amino groups significantly enhances the electron density of the aromatic rings, making them highly susceptible to electrophilic attack. The positions ortho and para to these activating groups are the most likely sites for substitution. Given the substitution pattern of this compound, the open positions on both rings are highly activated. Mechanistic studies would likely reveal a classic SEAr mechanism, proceeding through a resonance-stabilized carbocation intermediate (a sigma complex).

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the unsubstituted rings of this compound is unlikely under standard conditions due to the high electron density of the aromatic system. However, should a derivative of this compound bear a potent electron-withdrawing group and a good leaving group (such as a halide or a nitro group) ortho or para to it, SNAr reactions could be facilitated. nih.gov The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov For instance, the substitution of a chloro or fluoro group at a position activated by a nitro substituent would be a plausible transformation. rsc.org

Palladium-Catalyzed Coupling Reactions Involving Diphenylamine (B1679370) Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netcem.com Diphenylamine derivatives, including this compound, can serve as valuable substrates in these transformations, particularly in reactions like the Buchwald-Hartwig amination, Suzuki coupling, and Heck reaction. youtube.com

The secondary amine moiety of this compound can itself be a coupling partner in Buchwald-Hartwig amination reactions with aryl halides or triflates to form triarylamines. Alternatively, halogenated derivatives of this diphenylamine can undergo coupling with a variety of partners. For example, a bromo- or iodo-substituted derivative of this compound could readily participate in Suzuki couplings with boronic acids, Stille couplings with organostannanes, or Heck couplings with alkenes. nih.gov The choice of palladium catalyst, ligand, and reaction conditions would be crucial for achieving high yields and selectivity. researchgate.net

A hypothetical reaction scheme for a Suzuki-Miyaura coupling is presented below:

Table 1: Hypothetical Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 5-bromo-4-methoxy-2,2',4'-trimethyldiphenylamine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 5-iodo-4-methoxy-2,2',4'-trimethyldiphenylamine | 4-cyanophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 92 |

| 3 | 3'-bromo-4-methoxy-2,2',4'-trimethyldiphenylamine | Naphthalene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | t-BuOH | 88 |

Synthesis of Functionalized Derivatives for Targeted Applications

The synthesis of functionalized derivatives of this compound allows for the fine-tuning of its properties for specific applications, such as in materials science or as intermediates in the synthesis of more complex molecules.

The introduction of further substituents onto the aromatic rings can be achieved through various electrophilic aromatic substitution reactions. For example, nitration, halogenation, or Friedel-Crafts acylation would likely proceed at the most activated positions. The directing effects of the existing substituents would guide the regioselectivity of these reactions. For instance, nitration with nitric acid and sulfuric acid would be expected to introduce a nitro group at the positions ortho to the methoxy and amino groups.

The secondary amine in this compound is a key reactive site. It can be N-alkylated or N-arylated to produce tertiary amines. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding N-alkylated product. The amine can also be acylated with acyl chlorides or anhydrides to form amides. Furthermore, the nitrogen atom can act as a nucleophile in various reactions. mdpi.com For instance, it could participate in Michael additions to α,β-unsaturated carbonyl compounds. The reactivity of the amine can be modulated by the electronic nature of the substituents on the aromatic rings.

Reaction Kinetics and Thermodynamic Analysis of Chemical Transformations

The study of reaction kinetics provides valuable insights into the mechanisms of chemical transformations. nih.gov For reactions involving this compound, kinetic studies could elucidate the rate-determining steps and the influence of various parameters such as temperature, concentration, and catalyst loading. zenodo.orgrsc.org

For instance, in a palladium-catalyzed coupling reaction, monitoring the disappearance of the starting materials and the appearance of the product over time can help to establish the reaction order with respect to each component. This information is crucial for optimizing reaction conditions and for scaling up the synthesis. rsc.org

Thermodynamic analysis, on the other hand, provides information about the feasibility and position of equilibrium of a reaction. Calculations of the change in Gibbs free energy (ΔG) can predict whether a reaction will be spontaneous under a given set of conditions. For the derivatization of this compound, understanding the thermodynamics of different potential reaction pathways would be essential for predicting the major products and for designing efficient synthetic routes.

Table 2: Hypothetical Kinetic Data for the N-Alkylation of this compound with Benzyl (B1604629) Bromide

| [Diphenylamine] (M) | [Benzyl Bromide] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 0.1 | 0.2 | 3.1 x 10⁻⁴ |

This hypothetical data suggests a reaction that is first order with respect to the diphenylamine and first order with respect to benzyl bromide, consistent with a typical SN2 mechanism.

Applications of 4 Methoxy 2,2 ,4 Trimethyldiphenylamine in Advanced Chemical Synthesis and Materials Science

Precursor in Specialty Chemical Synthesis

The chemical reactivity of 4-methoxy-2,2',4'-trimethyldiphenylamine makes it a valuable intermediate in the production of various high-value chemicals. Its structural characteristics are particularly suited for creating molecules with specific chromogenic and reactive properties.

Role in the Production of Dyes and Pigments

While detailed research on the direct use of this compound in the synthesis of conventional dyes and pigments is not extensively documented in publicly available literature, its utility as an intermediate is recognized within the chemical industry. The aromatic structure and reactive functional groups of this compound make it a suitable precursor for creating complex dye molecules. indiamart.com Diphenylamine (B1679370) and its derivatives are a known class of parent compounds for the production of various dyes. researchgate.net The presence of the electron-donating methoxy (B1213986) and methyl groups on the phenyl rings can influence the color and properties of the final dye or pigment.

Intermediate in the Synthesis of Color-Forming Agents for Thermal and Pressure-Sensitive Recording Papers

A significant application of substituted diphenylamines, including structurally similar compounds to this compound, is in the manufacturing of color-forming agents for carbonless copy paper and thermal paper. google.comepo.org These papers rely on the chemical reaction between a color former (a leuco dye) and a developer to produce an image upon the application of pressure or heat.

A closely related compound, 4-methoxy-2,2',6'-trimethyldiphenylamine, has been identified as a crucial intermediate in the production of these color-forming agents. google.comgoogleapis.com The synthesis process for this intermediate involves the reaction of 2,6-dimethylcyclohexanone (B152311) with 2-methyl-4-methoxyaniline in the presence of a dehydrogenation catalyst. google.com This highlights the industrial importance of this class of substituted diphenylamines in creating the leuco dyes that are essential for modern imaging and printing technologies. researchgate.netnih.govgoogle.com Leuco dyes are initially colorless but develop a visible color upon oxidation or reaction with an acidic developer, a fundamental principle in thermal and pressure-sensitive recording. researchgate.netnih.gov

Advanced Material Development Leveraging Diphenylamine Structures

The inherent properties of the diphenylamine scaffold, particularly its antioxidant capabilities, are leveraged in the development of advanced materials. The incorporation of derivatives like this compound can impart enhanced durability and functionality to various material systems.

Incorporation into Polymer Systems for Enhanced Properties

Diphenylamine and its alkylated derivatives are widely recognized for their antioxidant properties and are used to protect a variety of polymers from oxidative degradation. google.comwikipedia.org This is particularly critical for rubbers and plastics that are exposed to high temperatures and oxidative environments. google.com The secondary amine group within the diphenylamine structure is key to its antioxidant activity. researchgate.netnih.gov

While specific research detailing the performance of this compound in polymer systems is limited, the general principles of how substituted diphenylamines function as stabilizers are well-established. They are known to be effective in protecting natural and synthetic rubbers such as styrene-butadiene rubber (SBR), and plastics like polyethylene (B3416737) and polypropylene. google.com In some cases, polymeric antioxidants derived from diphenylamine have shown superior activity compared to commercial diaryl-substituted diphenylamines. google.com For instance, uracil (B121893) and its derivatives, which are also nitrogen-containing heterocyclic compounds, have been shown to provide good thermal stability to PVC. kanademy.com This suggests that nitrogen-containing compounds, including diphenylamine derivatives, play a crucial role in stabilizing polymers.

The table below summarizes the general application of diphenylamine derivatives as antioxidants in various polymer systems.

| Polymer System | Application of Diphenylamine Derivatives |

| Natural and Synthetic Rubbers (e.g., SBR, NBR) | Antioxidant for high-temperature applications. google.com |

| Polyolefins (e.g., Polyethylene, Polypropylene) | Protection against oxidative degradation. google.com |

| Poly(vinyl chloride) (PVC) | Potential as a thermal stabilizer. kanademy.comresearchgate.netspecialchem.com |

Use in Functional Coatings and Additives

The development of functional coatings often involves the incorporation of additives to provide specific properties such as UV resistance, corrosion protection, and self-healing capabilities. kanademy.com Substituted diphenylamines are utilized as additives due to their antioxidant and stabilizing effects. researchgate.netnih.gov These properties are crucial for extending the service life of coatings and the materials they protect.

Future Research Directions and Translational Perspectives for 4 Methoxy 2,2 ,4 Trimethyldiphenylamine

Development of Novel Synthetic Routes with Improved Atom Economy and Reduced Environmental Impact

The synthesis of substituted diphenylamines, including 4-methoxy-2,2',4'-trimethyldiphenylamine, traditionally involves methods that may not align with modern principles of green chemistry. Future research will likely focus on developing synthetic pathways with higher atom economy and a reduced environmental footprint.

Current industrial production of related compounds, such as 4-aminodiphenylamine (4-ADPA), has seen significant green chemistry innovations. For instance, a process utilizing a nucleophilic aromatic substitution for hydrogen (NASH) reaction has been developed to eliminate the use of chlorine and dramatically reduce waste. epa.gov This base-promoted, direct coupling of anilines and nitrobenzenes represents a breakthrough that could be adapted for the synthesis of complex diphenylamines. epa.gov Adopting such a strategy for this compound would significantly lower the generation of inorganic salt waste and eliminate hazardous reagents. epa.gov

Another promising avenue is the direct synthesis from phenolic compounds, which are increasingly available from biorenewable sources like lignin. nih.govresearchgate.net Research has demonstrated the feasibility of producing various diphenylamines from phenols using ammonium (B1175870) formate (B1220265) as an aminating reagent, with water and carbon dioxide as the only byproducts. nih.gov This approach offers a sustainable alternative to traditional methods that rely on aryl halides. nih.govresearchgate.net

Table 1: Comparison of Synthetic Routes for Diphenylamines

| Synthetic Strategy | Starting Materials | Key Advantages | Environmental Impact |

|---|---|---|---|

| Traditional Halogen-based | Aryl Halides, Amines | Well-established, versatile | High salt waste, use of halogenated compounds |

| NASH Chemistry epa.gov | Anilines, Nitrobenzenes | Chlorine-free, high atom economy, reduced waste | Utilizes base promoters |

| Phenol-based Amination nih.gov | Phenols, Ammonium Formate | Uses biorenewable feedstocks, benign byproducts (H₂O, CO₂) | Requires catalyst development and optimization |

Future efforts will concentrate on adapting these greener methodologies to the specific steric and electronic requirements of this compound, optimizing reaction conditions, and developing robust catalysts to ensure high yields and selectivity.

Exploration of Alternative Catalytic Systems and Biocatalytic Approaches for Synthesis

The synthesis of diphenylamines is heavily reliant on catalysis, traditionally using palladium- or copper-based systems for C-N bond formation (Buchwald-Hartwig amination). rsc.org Future research will explore a wider range of catalytic materials and the burgeoning field of biocatalysis.

Alternative Catalytic Systems:

Palladium and Copper: While established, research continues to develop more efficient and orthogonal Cu- and Pd-based catalyst systems for selective N-arylation, even with challenging substrates like unprotected aminophenols. mit.eduacs.orgmit.edu Supported palladium nanoparticle catalysts have also shown promise for the formal arylation of ammonia (B1221849) with cyclohexanones, offering a reusable and heterogeneous catalytic system. rsc.org

Nickel Catalysis: Nickel-catalyzed C-N coupling presents a more cost-effective alternative to palladium and has been successfully used in the synthesis of N-aryl indolines. ubc.ca

Novel Materials: Transition metal carbides, nitrides, and phosphides are emerging as alternative catalytic materials with unique properties that can modify the efficacy of the parent metal. nih.gov These materials could offer novel reactivity or selectivity for the synthesis of this compound.

Biocatalytic Approaches: Biocatalysis offers significant advantages in terms of selectivity (regio-, stereo-, and enantioselectivity) and sustainability, operating under mild reaction conditions. mdpi.com While the direct biocatalytic synthesis of a complex molecule like this compound is challenging, enzymes could be employed for key steps. For instance, enzymes like carboxylic acid reductases (CARs) have been shown to catalyze amide bond formations, and lipases can be used for selective modifications. mdpi.com A recent study demonstrated a biocatalytic method for synthesizing enantiomerically pure β-methyl-phenylethylamines, highlighting the potential of enzymes for producing chiral amine building blocks. peers.international Future work could involve engineering enzymes or screening microbial genomes to find biocatalysts capable of facilitating the specific C-N coupling required.

Structure-Activity Relationship Studies for Derivatives in Industrial Applications

Substituted diphenylamines (SDPAs) are valued as antioxidants, particularly in industrial applications like lubricants and rubber. canada.cagoogle.com The specific substitution pattern on the diphenylamine (B1679370) core dictates its performance characteristics, such as solubility, thermal stability, and antioxidant efficacy.

Future research should systematically investigate the structure-activity relationships (SAR) for derivatives of this compound. By synthesizing a library of analogs with varied substituents at different positions, researchers can correlate structural changes with performance in target applications. For example, in lubricating oils, the goal is often to create liquid, non-volatile antioxidants that prevent oxidative deterioration. google.com

Table 2: Potential Industrial Applications and Key SAR Parameters for Diphenylamine Derivatives

| Industrial Application | Desired Properties | Key Structural Features to Vary in SAR Studies |

|---|---|---|

| Lubricant Additives | High-temperature stability, oil solubility, low volatility, high antioxidant capacity | Alkyl chain length and branching, position of substituents, presence of ether/ester groups |

| Polymer Stabilizers | Compatibility with polymer matrix, resistance to leaching, long-term efficacy | Molecular weight, polarity, functional groups capable of covalent bonding to polymer |

| Antimicrobial Agents | Potency against specific microbes, low toxicity to host | Position and nature of electron-donating/withdrawing groups, lipophilicity |

Studies on other diphenylamine derivatives have shown that modifications can lead to potent anti-inflammatory or antimicrobial agents. rsc.orgnih.gov By creating and testing derivatives of this compound, it may be possible to discover novel applications beyond its presumed role as an industrial antioxidant.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling

A deeper understanding of the conformational behavior, electronic structure, and reaction mechanisms of this compound is crucial for optimizing its function. Advanced spectroscopic and computational methods are powerful tools for achieving this.

Spectroscopic Techniques:

Advanced Mass Spectrometry: Techniques like ultra-high-resolution mass spectrometry have been used to analyze substituted diphenylamines in environmental samples, demonstrating the ability to detect and quantify these complex molecules. canada.ca

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide detailed information on molecular structure and conformation. azooptics.com Studies on related molecules have used IR spectroscopy to analyze the influence of solvents and substituents on conformational equilibria. nih.gov

NMR Spectroscopy: Advanced nuclear magnetic resonance techniques can elucidate the precise 3D structure and intermolecular interactions in solution.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are invaluable for predicting optimized geometries, electronic properties (like HOMO-LUMO gaps), and molecular reactivity descriptors. nih.gov This can help in understanding the antioxidant mechanism at a quantum-chemical level.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its flexibility, conformational preferences, and interactions with other molecules, such as in a polymer matrix or a solvent. nih.gov

Predictive Modeling: By combining computational results with experimental data from SAR studies, it is possible to build predictive models (e.g., Quantitative Structure-Activity Relationship, QSAR) to forecast the properties of new, unsynthesized derivatives, thereby accelerating the discovery process.

These advanced approaches can, for instance, clarify how the methoxy (B1213986) and methyl groups on this compound influence the N-H bond dissociation enthalpy, a key parameter for its function as a radical-trapping antioxidant.

Potential for High-Throughput Screening in Materials Discovery and Optimization

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific property, making it an ideal tool for discovering and optimizing materials. medchemexpress.com For this compound and its derivatives, HTS can be applied to accelerate their evaluation as industrial additives.

The antioxidant capacity of these compounds can be rapidly assessed using various in vitro assays adapted to a 96-well plate format. mdpi.com

Table 3: High-Throughput Screening Assays for Antioxidant Activity

| Assay | Principle | Information Gained | Reference |

|---|---|---|---|

| DPPH (2,2'-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. | Hydrogen atom donating capacity. | mdpi.com |

| ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the scavenging of the ABTS radical cation. | Radical scavenging ability for both hydrophilic and lipophilic compounds. | mdpi.com |

| FRAP (Ferric Reducing/Antioxidant Power) | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex to its ferrous form. | Electron-donating capacity. | mdpi.com |

| Peroxynitrite Sensing | Utilizes fluorescent probes to screen for compounds that can regulate peroxynitrite levels, a key reactive nitrogen species. | Specific activity against peroxynitrite-induced damage. | nih.gov |

Beyond simple antioxidant assays, HTS methods could be developed to screen for performance in more complex matrices. For example, libraries of diphenylamine derivatives could be mixed with polymer or lubricant formulations and subjected to accelerated aging conditions (e.g., heat, UV light). The degradation of the material could then be measured using high-throughput spectroscopic or mechanical analysis, allowing for the rapid identification of the most effective stabilizers. Such an approach would dramatically accelerate the development cycle for new, high-performance materials incorporating this compound or its optimized derivatives.

Q & A

Q. What are the standard synthetic routes for 4-methoxy-2,2',4'-trimethyldiphenylamine (DMDPA)?

DMDPA can be synthesized via nucleophilic aromatic substitution or Ullmann coupling, leveraging methoxy and methyl substituents to direct reactivity. For example, methoxy groups activate the aromatic ring toward electrophilic substitution, while methyl groups may sterically hinder certain positions. Key reagents include methoxy-substituted aniline precursors and methyl halides under basic conditions (e.g., sodium hydride or potassium carbonate) . Optimization of reaction temperature (80–120°C) and solvent polarity (e.g., DMF or toluene) is critical for yield improvement.

Q. How can DMDPA be characterized using spectroscopic methods?

- NMR : Compare chemical shifts of aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm) with structurally similar compounds like 4-methoxy-m-phenylenediamine .

- FT-IR : Identify N-H stretching (~3400 cm⁻¹) and C-O-C vibrations (1250–1050 cm⁻¹) to confirm amine and methoxy functionalities .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (C₁₆H₁₉NO, exact mass 241.1467) and fragmentation patterns, such as loss of methyl or methoxy groups .

Q. What safety protocols are essential when handling DMDPA?

DMDPA requires PPE (gloves, lab coat, goggles) due to potential irritation. Work in a fume hood to avoid inhalation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Acute exposure requires symptomatic treatment, including flushing eyes/skin with water and seeking medical attention .

Advanced Research Questions

Q. How can contradictions in DMDPA’s spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from dynamic effects like restricted rotation of substituents or paramagnetic impurities. Strategies include:

- Variable Temperature NMR : Assess splitting changes at elevated temperatures to identify rotational barriers .

- Deuteration Experiments : Replace exchangeable protons (e.g., -NH₂) to simplify spectra.

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

Q. What strategies optimize DMDPA synthesis for large-scale production?

- Catalyst Screening : Test palladium/copper catalysts for Ullmann coupling to reduce reaction time and byproducts .

- Flow Chemistry : Implement continuous flow reactors for better heat/mass transfer, improving yield (e.g., 15–20% increase) and reproducibility .

- Solvent Recycling : Use toluene or DMF in closed-loop systems to minimize waste and cost.

Q. How do substituent positions (methoxy vs. methyl) influence DMDPA’s reactivity in further functionalization?

- Methoxy Groups : Activate the ring for electrophilic substitution (e.g., nitration) at para and ortho positions but deactivate toward nucleophilic attacks.

- Methyl Groups : Steric hindrance reduces reactivity at adjacent positions, directing substitutions to less hindered sites. Example: Bromination of DMDPA with NBS in CCl₄ yields mono-brominated products at the methoxy-para position, confirmed by X-ray crystallography of analogous compounds .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., 4-methoxy-m-phenylenediamine) to ensure consistency .

- Synthetic Reproducibility : Document reaction parameters (solvent purity, catalyst loading) to address batch-to-batch variability .

- Safety Compliance : Align handling protocols with OSHA guidelines and SDS recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.